molecular formula C19H21N3O3 B4163041 N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

Cat. No. B4163041
M. Wt: 339.4 g/mol
InChI Key: GVXUFWPBHAQQNJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MPB belongs to the class of benzylurea derivatives and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been found to exhibit several biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea in lab experiments is its potential toxicity, which requires careful evaluation before its use in clinical trials.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the evaluation of its potential toxicity in preclinical studies.
In conclusion, N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea is a promising synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its potent anti-cancer activity and anti-inflammatory properties make it a promising candidate for the development of new cancer therapies. However, its potential toxicity requires careful evaluation before its use in clinical trials.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-10-6-15(7-11-17)21-19(24)20-13-14-4-8-16(9-5-14)22-12-2-3-18(22)23/h4-11H,2-3,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXUFWPBHAQQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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